molecular formula C8H8BrN3O2 B14847250 Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate

Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate

Cat. No.: B14847250
M. Wt: 258.07 g/mol
InChI Key: FDVBOAUTUAOYFI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, bromo, cyano, and carboxylate groups

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 3-amino-5-bromo-4-cyano-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H8BrN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3

InChI Key

FDVBOAUTUAOYFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=C1Br)C#N)N)C(=O)OC

Origin of Product

United States

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